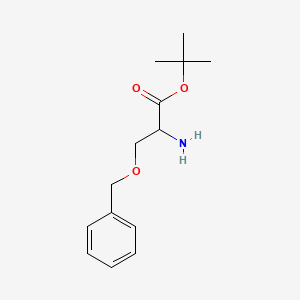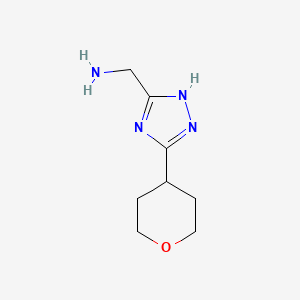
4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromo and fluoro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a brominated and fluorinated phenyl group can be reacted with a thioamide to form the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of specialized equipment to control temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo or fluoro substituents.
科学的研究の応用
4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
4-(2-Bromo-3-fluorophenyl)-1,3-thiazol-2-amine: This compound itself.
4-(2-Bromo-3-chlorophenyl)-1,3-thiazol-2-amine: Similar structure but with a chlorine substituent instead of fluorine.
4-(2-Bromo-3-methylphenyl)-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of both bromo and fluoro substituents in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C9H6BrFN2S |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
4-(2-bromo-3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrFN2S/c10-8-5(2-1-3-6(8)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13) |
InChIキー |
FYCQETRXDOULMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)Br)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


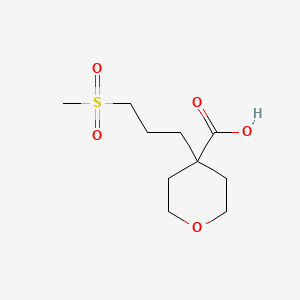

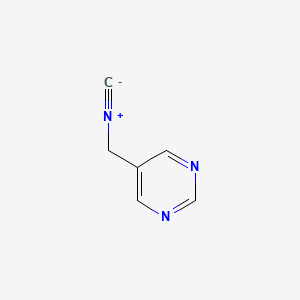


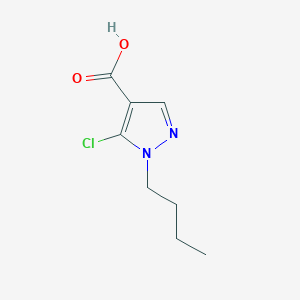
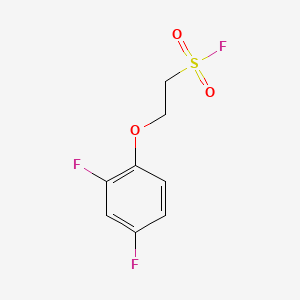

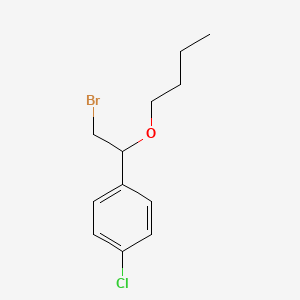

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
